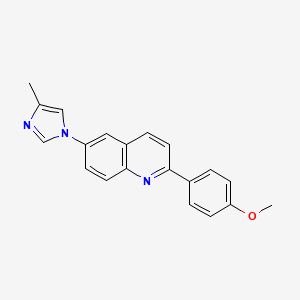
N-palmitoyl-d31-D-erythro-sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-palmitoyl-d31-D-erythro-sphingosine, also known as 16:0-d31 Ceramide, is a deuterated analog of ceramide. Ceramides are a family of lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in cellular signaling, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-palmitoyl-d31-D-erythro-sphingosine is synthesized through the acylation of sphingosine with palmitic acid. The deuterated version involves the use of deuterated palmitic acid (palmitic acid-d31) to achieve the desired deuteration. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the product through techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-palmitoyl-d31-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide 1-phosphate.
Hydrolysis: Hydrolysis of ceramides results in the formation of sphingosine and fatty acids.
Acylation: Ceramides can be acylated to form more complex sphingolipids.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Acylation: Requires acylating agents like acyl chlorides or anhydrides in the presence of catalysts.
Major Products Formed
Ceramide 1-phosphate: Formed through oxidation.
Sphingosine and fatty acids: Formed through hydrolysis.
Complex sphingolipids: Formed through acylation.
Aplicaciones Científicas De Investigación
N-palmitoyl-d31-D-erythro-sphingosine is widely used in scientific research due to its role in cellular processes. Some applications include:
Mecanismo De Acción
N-palmitoyl-d31-D-erythro-sphingosine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cellular processes such as apoptosis and differentiation. The compound activates ceramide-activated protein kinases and phosphatases, leading to downstream signaling events that influence cell fate .
Comparación Con Compuestos Similares
Similar Compounds
N-palmitoyl-D-erythro-sphingosine: The non-deuterated analog of N-palmitoyl-d31-D-erythro-sphingosine.
N-stearoyl-D-erythro-sphingosine: A ceramide with a stearic acid moiety instead of palmitic acid.
N-lignoceroyl-D-erythro-sphingosine: A ceramide with a lignoceric acid moiety.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical techniques like LC-MS. The deuteration provides a distinct mass difference, allowing for accurate quantification and analysis .
Propiedades
Fórmula molecular |
C34H95NO3 |
|---|---|
Peso molecular |
597.3 g/mol |
Nombre IUPAC |
2-deuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide;deuteriomethane;dideuteriomethane;tetradeuteriomethane |
InChI |
InChI=1S/C20H39NO3.14CH4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23;;;;;;;;;;;;;;/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23);14*1H4/b16-15+;;;;;;;;;;;;;;/t19-,20+;;;;;;;;;;;;;;/m0............../s1/i2D;5*1D4;1D2;8*1D |
Clave InChI |
YKCDXPWNHDQHAH-NFJZIWBPSA-N |
SMILES isomérico |
[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C[2H].[2H]CC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O.[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H] |
SMILES canónico |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)

![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)

![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)

![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)


![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)

